4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
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Overview
Description
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-oxopentan-3-yl)pyrrolidin-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives could be explored for their biological activity.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
Uniqueness
The bromomethyl group in 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one provides unique reactivity compared to its chloro- and iodo- counterparts. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
925246-50-0 |
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Molecular Formula |
C10H16BrNO2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16BrNO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3 |
InChI Key |
PIRCGDZWLYVGQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)N1CC(CC1=O)CBr |
Origin of Product |
United States |
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